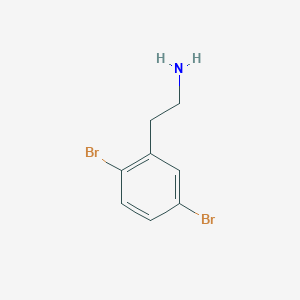
3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Characterization
The compound and its analogs have been synthesized and characterized to explore their chemical properties and potential applications. Research focuses on novel bioactive 1,2,4-oxadiazole natural product analogs bearing different moieties, which have been synthesized and tested for antitumor activity. These compounds show promise in drug discovery due to their significant potency against various cancer cell lines (Maftei et al., 2013). Additionally, studies have shown the reactivity of 1-unsubstituted 3-chloroquinoline-2,4-diones with amines and ethanolamine, leading to new molecular rearrangements and providing insight into the versatility of quinazoline derivatives in synthetic chemistry (Klásek et al., 2020).
Pharmacological Applications
In the realm of pharmacology, derivatives of quinazoline dione have been explored for their therapeutic potential. For instance, substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives have been synthesized and evaluated as nonpeptide inhibitors of human heart chymase, showing potential for treating cardiovascular diseases (Fukami et al., 2000). Another study focused on the antimicrobial activity of new 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones, highlighting their potential as antibacterial and antifungal agents (Gupta et al., 2008).
Material Science and Molecular Modeling
Research extends into material science and molecular modeling, with studies investigating the mesomorphic behavior and photo-luminescent property of new mesogens containing 1,3,4-oxadiazole fluorophore. These studies contribute to the development of materials with potential applications in displays and photonic devices (Han et al., 2010). Additionally, the structural investigation of quinazoline-2,4-diones has led to the synthesis of AMPA and kainate receptor selective antagonists, showcasing the compound's utility in designing targeted molecular therapies (Colotta et al., 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzoic acid to form 3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-aminobenzoic acid", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 2-aminobenzoic acid in the presence of a base such as potassium carbonate to form 3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1207011-24-2 |
Molekularformel |
C23H15ClN4O3 |
Molekulargewicht |
430.85 |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15ClN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30) |
InChI-Schlüssel |
YYKXMOQNPICLCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



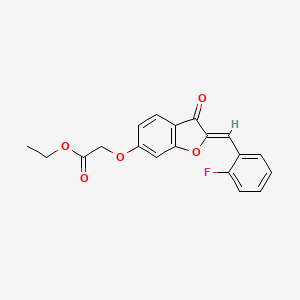
![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)
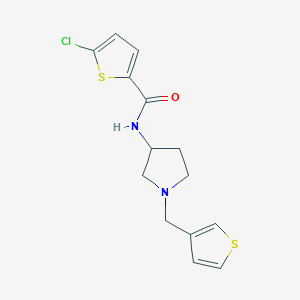
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2697101.png)
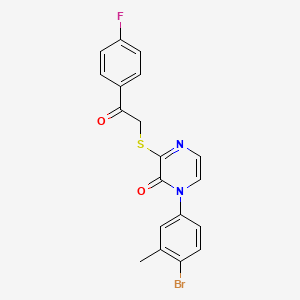

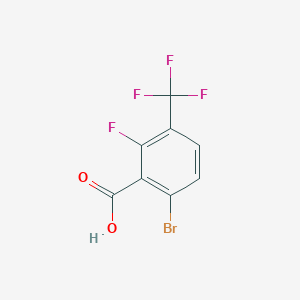

![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697108.png)
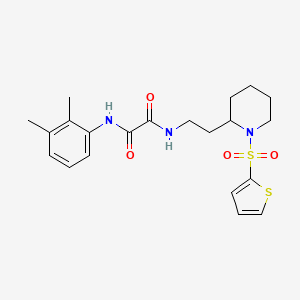
![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)
